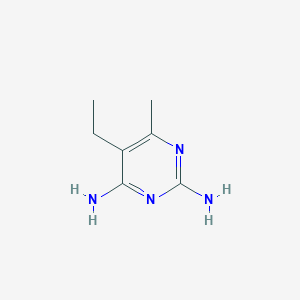

5-Ethyl-6-methylpyrimidine-2,4-diamine

Description

5-Ethyl-6-methylpyrimidine-2,4-diamine is a pyrimidine derivative characterized by an ethyl group at position 5, a methyl group at position 6, and two amine groups at positions 2 and 4 of the pyrimidine ring. This structural configuration confers unique physicochemical properties, influencing solubility, stability, and biological interactions.

For instance, 5-diethylaminomethyl-6-methylpyrimidine-2,4-dione, a structurally related compound, demonstrates significant anti-inflammatory effects in murine models .

Properties

CAS No. |

57683-57-5 |

|---|---|

Molecular Formula |

C7H12N4 |

Molecular Weight |

152.20 g/mol |

IUPAC Name |

5-ethyl-6-methylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C7H12N4/c1-3-5-4(2)10-7(9)11-6(5)8/h3H2,1-2H3,(H4,8,9,10,11) |

InChI Key |

YFKHOGOFBUYJCI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(N=C1N)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-methylpyrimidine-2,4-diamine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2,4-diamino-6-hydroxypyrimidine with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace hydrogen atoms on the pyrimidine ring.

Oxidation and Reduction: It can undergo oxidation to form corresponding pyrimidine N-oxides and reduction to yield dihydropyrimidines.

Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, dihydropyrimidines, and Schiff bases, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Ethyl-6-methylpyrimidine-2,4-diamine has a wide range of scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical agents, including antiviral, anticancer, and antimicrobial drugs.

Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial Applications: It is employed in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism, leading to the disruption of DNA synthesis and cell proliferation . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and exerting its biological effects.

Comparison with Similar Compounds

Anti-Inflammatory Activity

The introduction of aminomethyl groups at position 5, as seen in 5-diethylaminomethyl-6-methylpyrimidine-2,4-dione, significantly enhances anti-inflammatory activity, reducing mouse ear swelling by >50% in experimental models .

Antiparasitic Activity

Pyrimethamine’s 4-chlorophenyl group enables potent inhibition of dihydrofolate reductase in Plasmodium parasites, with an EC₅₀ of <10 nM . Substitution with non-aromatic groups (e.g., ethyl or methyl) likely diminishes this activity due to reduced electron-withdrawing effects.

Biological Activity

5-Ethyl-6-methylpyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

This compound features both ethyl and methyl substituents on the pyrimidine ring, which influence its chemical reactivity and biological properties. The presence of these groups enhances its binding affinity to various molecular targets compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can disrupt cellular functions, making it a candidate for further drug development in oncology and infectious diseases .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits DHFR, impacting folate metabolism and DNA synthesis. | |

| Antimicrobial Effects | Exhibits potential antimicrobial properties against various pathogens. | |

| Anticancer Potential | Shows promise in cancer research due to its role in disrupting cell proliferation. | |

| Cell Signaling | Involved in cellular signaling pathways that regulate growth and apoptosis. |

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2,4-diamino-6-hydroxypyrimidine with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is conducted in dimethylformamide (DMF) at elevated temperatures to optimize yield .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against several bacterial strains. The compound demonstrated significant inhibitory activity against Gram-positive bacteria, suggesting its potential utility as an antimicrobial agent .

Case Study 2: Anticancer Activity

Research focused on the compound's anticancer properties revealed that it effectively inhibited the proliferation of cancer cell lines by targeting DHFR. This mechanism led to reduced cell viability and increased apoptosis in treated cells .

Comparison with Similar Compounds

The uniqueness of this compound lies in its structural modifications compared to other pyrimidines:

| Compound | Structure | Biological Activity |

|---|---|---|

| Trimethoprim | 2,4-Diamino-5-(3',4',5'-trimethoxybenzyl)-pyrimidine | Well-known antibacterial agent targeting DHFR. |

| 2,4-Diamino-6-ethylpyrimidine | Lacks methyl group at the 5-position | Limited biological activity compared to this compound. |

| 2,4-Diamino-5-methylpyrimidine | Lacks ethyl group at the 6-position | Similar activity but less effective due to structural differences. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.